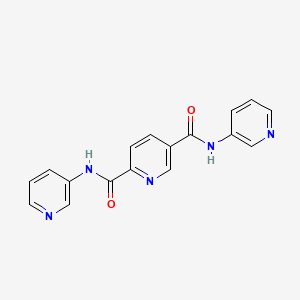

N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide and its derivatives involves multiple steps, including condensation reactions, cycloaddition, and aromatization processes. For example, the synthesis of similar pyridinedicarboxamides has been achieved through reactions involving arylamines, acetylenedicarboxylate, and cyclic 1,3-diketones, highlighting the versatility and adaptability of synthetic routes for these compounds (Jing Sun et al., 2011).

Molecular Structure Analysis

Molecular structure and conformation studies are crucial for understanding the physicochemical properties of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide. Research involving similar compounds has employed spectroscopic techniques and density functional theory (DFT) calculations to elucidate their structure. For instance, studies on 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have provided insights into their molecular structures, frontier orbitals, and electronic absorption and emission spectra, thereby contributing to a systematic understanding of their structure-activity relationships (Yi Li et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide is influenced by its functional groups and molecular framework. For example, pyridinedicarboxamides have been involved in reactions with diorganotin(IV) oxides to study their molecular and supramolecular structures, demonstrating the compound's utility in forming complex structures with potential applications in materials science and coordination chemistry (Reyes García-Zarracino & H. Höpfl, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide. Studies have shown that the physical properties can vary significantly with slight modifications in the molecular structure, emphasizing the importance of detailed physical characterization (N. Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are critical for its application in chemical synthesis and potential pharmaceutical applications. Research into related compounds has provided valuable information on their reactivity patterns, interaction with metals, and potential for forming coordination complexes, offering insights into the chemical behavior of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide (A. Gross et al., 2013).

科学的研究の応用

Coordination Chemistry and Complex Synthesis

N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide serves as a versatile ligand in coordination chemistry, demonstrated through its role in the synthesis of ruthenium complexes. One study explores the reaction of N,N'-bis(6-methyl-2-pyridinyl)-2,6-pyridinedicarboxamide with RuCl2(PPh3)3 to yield a complex where ruthenium is coordinated to the nitrogen atoms of two deprotonated amides and the central pyridine. This complex further reacts with various anions to produce a variety of derivatives, showcasing the compound's ability to facilitate the formation of metal complexes with potential applications in catalysis and materials science (Redmore et al., 1997).

Structural and Optical Properties

Another area of application involves the synthesis and characterization of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. This work contributes to understanding the structural and optical properties of dihydropyridines, providing insights into their potential use in developing new drugs and their analytical methods. Density functional theory (DFT) and time-dependent DFT calculations offer explanations on molecular structures, molecular frontier orbitals, and electronic absorption and emission spectra, indicating the compound's utility in pharmaceutical and analytical chemistry (Li et al., 2014).

DNA Recognition and Strand Displacement

The compound's application extends to the field of biotechnology, where derivatives have been used to design oligomers capable of recognizing specific sequences in double-stranded DNA through strand displacement. This remarkable feature stems from the high stability of polyamide-DNA hybrids, suggesting potential uses in gene regulation, diagnostics, and therapeutic interventions (Nielsen et al., 1991).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide participate in forming intricate structures, such as polymeric and trinuclear macrocyclic hybrids with porous solid-state structures. These structures arise from reactions with diorganotin(IV) oxides, highlighting the compound's role in designing materials with potential applications in catalysis, gas storage, and separation technologies (García-Zarracino & Höpfl, 2005).

Pharmaceutical Research

Pharmaceutical research also benefits from the synthesis of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide derivatives, such as those exploring their potential as antimicrobial agents. The synthesis of Schiff bases derived from pyridine-2,6-dicarboxamide and their evaluation against various bacterial and fungal strains exemplify the compound's utility in developing new therapeutic agents (Al-Omar & Amr, 2010).

作用機序

特性

IUPAC Name |

2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16(21-13-3-1-7-18-10-13)12-5-6-15(20-9-12)17(24)22-14-4-2-8-19-11-14/h1-11H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBYGJCPHRGFRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)